![molecular formula C19H21N3O3S B2746490 1-(Azepan-1-yl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylethanone CAS No. 872695-57-3](/img/structure/B2746490.png)
1-(Azepan-1-yl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(Azepan-1-yl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylethanone” is a complex organic molecule. It contains several functional groups and rings, including an azepane ring, a benzodioxole ring, and a pyridazine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones . This method could potentially be adapted for the synthesis of the compound .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The azepane ring provides a seven-membered cyclic structure, while the benzodioxole and pyridazine rings introduce aromaticity into the molecule .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups. The presence of the azepane, benzodioxole, and pyridazine rings could make it a participant in various chemical reactions. For instance, the nitrogen in the azepane and pyridazine rings could act as a nucleophile in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would depend on the nature and arrangement of its functional groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Phosphine-Catalyzed Synthesis : A novel method leveraging phosphine-catalyzed intermolecular cyclization facilitates the creation of benzo[b]azepin-3-ones, showcasing a pathway to synthesize complex structures akin to the core of the given compound. This approach yields products in good to excellent yields under mild conditions, highlighting a potential route for generating structurally related compounds with possible scientific applications (Zhang et al., 2019).
Ring-Closing Metathesis (RCM) : Research on sulfur-substituted quinolizidines and pyrido[1,2-a]azepines via RCM outlines a synthetic pathway that could be relevant for modifying the given compound. The process entails the creation of complex structures, offering insights into the manipulation of similar molecules for diverse scientific purposes (Chou et al., 2007).
Potential Applications
Multidrug-Resistance Modulation : Substituted pyridazino[3,4-b][1,5]benzoxazepin-5(6H)ones have been investigated for their ability to reverse multidrug resistance (MDR) in cancer treatments. Compounds with structural features similar to the query molecule demonstrated effectiveness as chemosensitizers, providing a potential avenue for research into overcoming MDR in cancer cells (Ott et al., 2004).
PKB Inhibitors in Cancer Therapy : Novel azepane derivatives have been explored for their inhibitory activity against protein kinase B (PKB-alpha), a target in cancer therapy. These derivatives, through structure-based optimization, offer a glimpse into how the core structure of the given compound might be leveraged in developing new therapeutic agents (Breitenlechner et al., 2004).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c23-19(22-9-3-1-2-4-10-22)12-26-18-8-6-15(20-21-18)14-5-7-16-17(11-14)25-13-24-16/h5-8,11H,1-4,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDYKIKPVDBMGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Oxan-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2746407.png)
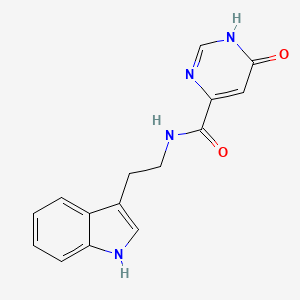
![1-[(1H-imidazol-4-yl)methyl]piperazine trihydrochloride](/img/structure/B2746410.png)
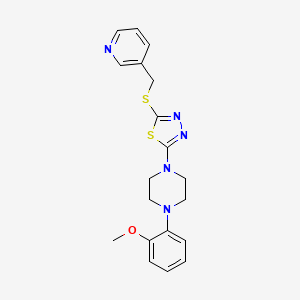

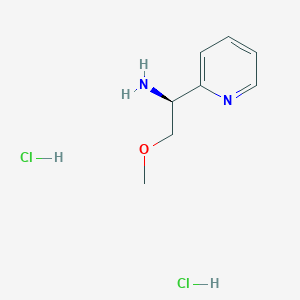
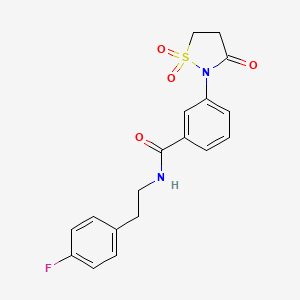

![1'-(Thiophene-2-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2746422.png)


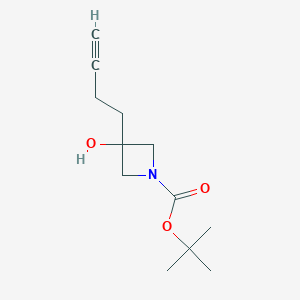
![N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2746429.png)
![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2746430.png)